molecular formula C9H7BrF2O2 B1409783 Ethyl 2-bromo-3,6-difluorobenzoate CAS No. 1804408-94-3

Ethyl 2-bromo-3,6-difluorobenzoate

Cat. No. B1409783
CAS RN: 1804408-94-3
M. Wt: 265.05 g/mol
InChI Key: OINNREUSPXXOMX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,6-difluorobenzoate is a chemical compound with the CAS Number: 1804408-94-3 . It has a molecular weight of 265.05 . The IUPAC name for this compound is ethyl 2-bromo-3,6-difluorobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-3,6-difluorobenzoate is 1S/C9H7BrF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-bromo-3,6-difluorobenzoate has a molecular weight of 265.05 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 2-bromo-3,6-difluorobenzoate has been employed as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, its reactivity has been harnessed in the development of novel anticonvulsant agents, highlighting its role in the generation of new therapeutic molecules (Ugale et al., 2012).

Advanced Material Synthesis

  • The compound has also found applications in the field of material science, particularly in the synthesis of polymers with specific properties. Research has demonstrated its utility in generating polymers with enhanced electrical conductivity and stability, underscoring the material's significance in creating advanced materials for technological applications (Yuan et al., 2011).

Development of Photoinitiators

  • Additionally, Ethyl 2-bromo-3,6-difluorobenzoate has been explored as a precursor in the synthesis of photoinitiators for polymerization processes. This application is critical in the development of coatings and adhesives, where controlled polymerization is necessary for product quality and performance (Kabatc et al., 2007).

Exploration in Organic Synthesis

  • The research also delves into its role in organic synthesis, where its incorporation into various organic frameworks has led to the discovery of new synthetic pathways and the creation of novel organic compounds. These findings are integral to expanding the toolbox available to synthetic chemists for creating structurally diverse molecules (Shaikh & Varvounis, 2014).

Photochemical Studies

  • In photochemistry, Ethyl 2-bromo-3,6-difluorobenzoate has been studied for its behavior under light irradiation, offering insights into its potential use in photochemical reactions and processes. This aspect of research is crucial for applications in photopharmacology and the development of light-responsive materials (Andersson et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-bromo-3,6-difluorobenzoate involves its interaction with its targets. This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .

Biochemical Pathways

Ethyl 2-bromo-3,6-difluorobenzoate may affect various biochemical pathways through its interaction with its targets. These affected pathways can have downstream effects that influence various biological processes .

Pharmacokinetics

The pharmacokinetics of Ethyl 2-bromo-3,6-difluorobenzoate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed within the body, metabolized, and finally excreted .

Result of Action

The result of the action of Ethyl 2-bromo-3,6-difluorobenzoate involves the molecular and cellular effects that occur due to its interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-3,6-difluorobenzoate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, temperature, and more .

properties

IUPAC Name

ethyl 2-bromo-3,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINNREUSPXXOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3,6-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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